4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety linked to a cyclohexa-2,5-dien-1-one ring through an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of acridine derivatives with cyclohexa-2,5-dien-1-one under specific conditions. One common method includes the condensation of acridine-9-carbaldehyde with cyclohexa-2,5-dien-1-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of acridin-9-ylquinone derivatives.
Reduction: Formation of 4-[(Acridin-9-YL)amino]cyclohexa-2,5-dien-1-one.
Substitution: Formation of various substituted acridine derivatives.
Scientific Research Applications
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Studied for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer research. Additionally, the compound can act as a fluorescent probe, allowing for the visualization of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Acriflavine: An acridine derivative with antimicrobial properties.
9-Aminoacridine: Used as a DNA intercalating agent in molecular biology.
Uniqueness
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one is unique due to its specific structure, which combines the properties of acridine and cyclohexa-2,5-dien-1-one. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
CAS No. |
106063-36-9 |
---|---|
Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-acridin-9-yliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H12N2O/c22-14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H |
InChI Key |
SWKARDTVXZQURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=C4C=CC(=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.